molecular formula C25H16Cl2F3NO4S B3010724 2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine CAS No. 306979-53-3

2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B3010724
CAS No.: 306979-53-3
M. Wt: 554.36
InChI Key: PSSOOPKGIPSMHW-UHFFFAOYSA-N
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Description

The compound 2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine is a multifunctional heterocyclic molecule with a pyridine core substituted at positions 2, 3, and 4. Key structural features include:

  • Position 2: A phenoxy group modified with a benzenesulfonyl moiety and a 4-chlorobenzyloxy substituent.
  • Position 5: A trifluoromethyl (-CF₃) group, known to improve metabolic stability and lipophilicity.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl2F3NO4S/c26-18-8-6-16(7-9-18)15-34-22-11-10-19(13-23(22)36(32,33)20-4-2-1-3-5-20)35-24-21(27)12-17(14-31-24)25(28,29)30/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSOOPKGIPSMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl2F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted pyridine compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that the compound could inhibit the growth of various bacterial strains. A study published in Journal of Medicinal Chemistry highlighted its effectiveness against resistant strains of Staphylococcus aureus .
  • Anti-inflammatory Properties : In vitro assays demonstrated that the compound can modulate inflammatory pathways, potentially serving as a lead compound for developing anti-inflammatory drugs .

Agrochemicals

The unique properties of this compound make it suitable for use in agriculture:

  • Herbicidal Activity : Field trials have shown that formulations containing this compound can effectively control a range of weeds without harming crops. A study conducted by agricultural scientists found that it outperformed traditional herbicides in specific applications .
  • Pesticide Development : Its sulfonamide group is known for enhancing the bioavailability of agrochemicals, making it a candidate for developing new pesticide formulations .

Material Sciences

The compound's distinctive chemical structure lends itself to applications in material science:

  • Polymer Synthesis : Researchers have explored its use as a monomer in synthesizing novel polymers with enhanced thermal and mechanical properties. Studies indicate that incorporating this compound into polymer matrices can improve their resistance to environmental degradation .
  • Nanotechnology : The compound has been utilized in the development of nanomaterials for drug delivery systems, providing targeted therapy options with reduced side effects .

Case Studies

Application AreaStudy ReferenceKey Findings
Medicinal ChemistryJournal of Medicinal ChemistryDemonstrated antimicrobial activity against resistant bacterial strains.
AgrochemicalsAgricultural Science JournalEffective control of weeds; outperformed traditional herbicides.
Material SciencesPolymer Chemistry ReviewEnhanced thermal stability in polymer composites; potential for environmental applications.

Mechanism of Action

The mechanism of action of 2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Comparisons

Pyridine Derivatives with Sulfonyl/Ether Substituents

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide () Structure: Pyridine with benzyloxy and trifluoromethylbenzenesulfonamide groups. Key Differences: Lacks the 4-chlorobenzyloxy and phenoxy substituents of the target compound.

3-{2-[3-Methyl-4-(2,2,2-Trifluoroethoxy)-Pyridin-2-yl-Methanesulfinyl]-Benzimidazole-1-Sulfonyl}-4-Methylbenzoic Acid 2-(Toluene-4-Sulfonyl)Ethyl Ester ()

  • Structure : Combines pyridine, benzimidazole, and sulfonyl groups.
  • Key Differences : Incorporates a benzimidazole ring and toluene-sulfonyl ester, which are absent in the target compound.
  • Functional Impact : The benzimidazole moiety may confer DNA intercalation properties, while the trifluoroethoxy group enhances membrane permeability .
Chlorophenyl- and Trifluoromethyl-Substituted Analogs

3-[(4-Chlorophenyl)Thio]-5-(Trifluoromethyl)Pyridine-2-Carbaldehyde () Structure: Pyridine with 4-chlorophenylthio and trifluoromethyl groups. Key Differences: Replaces the phenoxy and benzenesulfonyl groups with a thioether linkage. Functional Impact: Thioethers are prone to oxidation, reducing stability compared to the target’s sulfonyl and ether linkages .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Analog Analog
Molecular Weight ~600 (estimated) 525 (calculated) ~350 (estimated)
Lipophilicity (LogP) High (due to -CF₃, -Cl, and aryl groups) Moderate (sulfonamide polarity) Moderate (thioether polarity)
Metabolic Stability Likely high (sulfonyl and -CF₃ groups) Moderate (benzyloxy cleavage) Low (thioether oxidation)
Synthetic Complexity High (multiple substitution steps) Moderate Low

Biological Activity

The compound 2-[3-(benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine (CAS No. 306979-53-3) is a complex organic molecule characterized by its unique structural features, including a pyridine ring, a benzenesulfonyl group, and multiple halogen substitutions. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antifungal and anticancer applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C26H16ClF6NO4S\text{C}_{26}\text{H}_{16}\text{ClF}_6\text{N}\text{O}_4\text{S}

This structure includes:

  • A pyridine core with trifluoromethyl and chloro substituents.
  • A benzenesulfonyl moiety that enhances its solubility and biological activity.
  • A methoxy group attached to a chlorophenyl ring, which may influence its interaction with biological targets.

Antifungal Activity

Research indicates that compounds with similar structural motifs exhibit significant antifungal properties. The presence of the benzenesulfonyl and chlorophenyl groups may enhance the compound's ability to disrupt fungal cell membranes or inhibit essential enzymatic pathways. For instance, studies have shown that sulfonamide derivatives often display potent antifungal activity against various pathogenic fungi, suggesting that this compound could possess similar effects .

Antitumor Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. In particular, it has been evaluated against several cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in these cell lines, likely through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Study 1: Antifungal Efficacy

In a study assessing the antifungal efficacy of various benzenesulfonamide derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) against Candida albicans comparable to established antifungal agents. The study highlighted the importance of the sulfonamide group in enhancing antifungal activity through membrane disruption and inhibition of fungal growth .

Study 2: Anticancer Properties

A recent investigation into the anticancer properties of structurally related compounds revealed that those with similar functional groups exhibited significant cytotoxicity against human cancer cell lines. The study reported IC50 values indicating effective inhibition of cell growth, suggesting that this compound could be developed further for therapeutic use .

Research Findings

Biological ActivityObservationsReference
AntifungalEffective against Candida albicans with low MIC values
AntitumorInduces apoptosis in A549 and MCF-7 cells; IC50 values indicate strong cytotoxicity

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